1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
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Scientific Research Applications
Acetylcholinesterase Inhibition
Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas revealed their antiacetylcholinesterase activity, suggesting potential applications in treating diseases characterized by acetylcholinesterase malfunction, such as Alzheimer's disease (Vidaluc et al., 1995).
Anticancer Properties
1-Aryl-3-(2-chloroethyl) ureas have shown cytotoxicity against human adenocarcinoma cells in vitro, indicating their potential use as anticancer agents (Gaudreault et al., 1988).
Inhibition of Protein Kinases
Pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which are involved in various diseases, including cancer and cardiovascular diseases (Pireddu et al., 2012).
Synthesis from Carboxylic Acids
A study demonstrated the synthesis of ureas from carboxylic acids via Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This methodology could be applied to the synthesis of compounds for various research applications, including pharmaceutical development (Thalluri et al., 2014).
Antioxidant Activity
Compounds synthesized from 4-hydroxycoumarins exhibited significant antioxidant activity, suggesting that structurally similar compounds like 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea could be explored for their potential antioxidant properties (Mulwad & Shirodkar, 2002).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-19(23,10-9-14-5-3-2-4-6-14)12-20-18(22)21-15-7-8-16-17(11-15)25-13-24-16/h2-8,11,23H,9-10,12-13H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOPDYDYSAMATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)NC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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